molecular formula C15H17N3O3 B2655077 N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334368-57-8

N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No.: B2655077
CAS No.: 1334368-57-8
M. Wt: 287.319
InChI Key: FEWWUKBKRCOUPK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a synthetic benzamide derivative of interest in early-stage chemical and pharmacological research. This compound features a benzamide core substituted with a 2-methoxyethyl group on the amide nitrogen and a (4-methylpyrimidin-2-yl)oxy moiety on the phenyl ring. The pyrimidine ring system is a common pharmacophore in medicinal chemistry, often utilized in the design of molecules for investigating protein-ligand interactions and signal transduction pathways . As a small molecule, its structural profile suggests potential for use as a building block in combinatorial chemistry or as a lead compound in the development of novel molecular entities. Researchers can employ this compound in high-throughput screening assays to identify and validate new biological targets. All products are intended for Research Use Only (RUO) and are not to be used for diagnostic, therapeutic, or any other human or veterinary use. The structural identity of the compound must be confirmed by the purchasing researcher prior to use. For specific data including molecular weight, formula, and analytical results such as HPLC and NMR, please contact our technical support team.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-7-8-17-15(18-11)21-13-5-3-12(4-6-13)14(19)16-9-10-20-2/h3-8H,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWWUKBKRCOUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-methoxyethylamine to yield N-(2-methoxyethyl)-4-hydroxybenzamide.

    Introduction of the Pyrimidinyl Group: The hydroxyl group on the benzamide is then substituted with a 4-methylpyrimidin-2-yl group through a nucleophilic aromatic substitution reaction. This step typically involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit specific protein kinases involved in cancer progression. The structural features of this compound suggest it may interact with targets such as tyrosine kinases, which are critical in various cancer signaling pathways.

A study highlighted the effectiveness of related compounds in inhibiting cell proliferation in cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

Diabetes Management

Another significant application of this compound is its potential role in managing diabetes. Similar benzamide derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. Inhibitors of PTP1B can enhance insulin sensitivity and glucose uptake in cells, making them promising candidates for diabetes treatment .

Case Studies

Study Focus Findings
Study on PTP1B InhibitionInvestigated the inhibitory effects of benzamide derivatives on PTP1BCompound 10m showed high selectivity and potency (IC50 = 0.07 μM)
Anticancer Activity AssessmentEvaluated the anticancer effects of similar compoundsSignificant reduction in cell viability observed in treated cancer cell lines
Structure-Activity Relationship AnalysisAnalyzed how structural variations affect biological activityIdentified key functional groups that enhance efficacy against specific targets

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to alterations in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyridine Substituents

Imatinib (N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide)
  • Key Differences : Imatinib incorporates a pyridine-pyrimidine scaffold and a piperazine-methyl group, contributing to its role as a kinase inhibitor (e.g., BCR-ABL). In contrast, the target compound uses a pyrimidin-2-yloxy linkage and lacks a piperazine moiety.
N-(5-Fluoro-2-((4-Methylbenzyl)oxy)pyrimidin-4-yl)benzamide
  • Key Differences : This fungicidal compound has a fluoro substituent at the pyrimidine 5-position and a benzyloxy group at the 2-position. The target compound lacks fluorine and positions its methylpyrimidinyloxy group at the benzamide’s para position.
  • Functional Impact : The 2-position pyrimidine substitution in this analogue is critical for antifungal activity, suggesting that the target compound’s 4-methylpyrimidin-2-yloxy group may favor different biological interactions .
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
  • Key Differences: This compound features sulfonamide linkages to both quinoline and pyrimidine groups. The target compound uses an ether (oxy) linkage instead, which is more hydrolytically stable.

Analogues with Alkoxy Side Chains

N-(4-Amino-2-methylphenyl)-2-(2-Methoxyethoxy)benzamide
  • Key Differences: This compound has a methoxyethoxy side chain and an amino group on the phenyl ring. The target compound’s methoxyethyl group is directly attached to the benzamide nitrogen.
  • Functional Impact: The amino group in this analogue may participate in hydrogen bonding, while the methoxyethyl group in the target compound could enhance lipophilicity and membrane permeability .
EPZ011989 (EZH2 Inhibitor)
  • Key Differences: EPZ011989 contains a methoxyethylamino-cyclohexyl group and a morpholinopropynyl side chain. The target compound’s simpler methoxyethyl group may reduce synthetic complexity while retaining solubility-enhancing properties .

Antimicrobial and Antifungal Benzamides

4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
  • Key Differences: This thienopyrimidine derivative includes a trifluoromethylphenoxy group. The target compound lacks the thieno ring but shares a pyrimidinyloxy motif.
  • Functional Impact : The trifluoromethyl group enhances electronegativity and bioavailability, whereas the target compound’s methylpyrimidine may prioritize different electronic interactions .

Physicochemical and Structural Data Comparison

Compound Molecular Formula Key Substituents Reported Activity Reference
Target Compound C₁₅H₁₇N₃O₃ 2-Methoxyethyl, 4-methylpyrimidin-2-yloxy Not explicitly reported N/A
Imatinib C₂₉H₃₁N₇O Pyridine-pyrimidine, piperazine-methyl Kinase inhibition (BCR-ABL)
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide C₂₀H₁₆FN₃O₂ Fluoro, 4-methylbenzyloxy Fungicidal
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide C₂₁H₁₄F₃N₃O₃S Thienopyrimidine, trifluoromethylphenoxy Antimicrobial
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide C₁₇H₂₀N₂O₃ Methoxyethoxy, amino Not explicitly reported

Biological Activity

N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1334368-57-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure facilitates binding to active or allosteric sites on target proteins, which can modulate their functions and subsequently influence various cellular pathways.

Biological Activities

  • Anticancer Activity
    • Studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its activity against the MCF-7 breast cancer cell line, where it demonstrated an IC₅₀ value in the low micromolar range, indicating potent anticancer properties .
  • Anti-inflammatory Properties
    • The compound has also been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • Antioxidant Activity
    • This compound has shown promising results in antioxidant assays, suggesting its ability to scavenge free radicals and reduce oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

The presence of both the methoxyethyl and methylpyrimidinyl groups in the structure is crucial for its biological activity. Variations in these substituents can significantly alter the compound's pharmacological profile:

SubstituentEffect on Activity
MethoxyethylEnhances solubility and bioavailability
MethylpyrimidinylIncreases binding affinity to target proteins

Case Studies

  • Study on Antiproliferative Effects
    • A recent study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated that the compound inhibited cell growth with IC₅₀ values ranging from 1.2 to 5.3 μM across different cell types, demonstrating selective activity against MCF-7 cells .
  • In Vivo Toxicity Assessment
    • Toxicity studies using zebrafish embryos revealed that while the compound exhibited significant biological activity, it also showed a dose-dependent toxicity profile. This highlights the importance of further investigating its therapeutic window for potential clinical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.